3,4,5-Tris(decyloxy)benzoic acid
Description
Significance of Benzoic Acid Derivatives as Tapered Molecular Building Blocks
In the case of 3,4,5-tris(decyloxy)benzoic acid, the three long alkyl chains attached to the phenyl ring create a tapered or wedge-shaped molecule. This specific geometry is highly conducive to the formation of ordered assemblies through non-covalent interactions, such as hydrogen bonding between the carboxylic acid groups and van der Waals forces between the alkyl chains. This predictable self-organization is a key principle in the bottom-up fabrication of nanostructured materials.
Contextualization within Supramolecular Chemistry and Liquid Crystalline Systems
Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. 3,4,5-Tris(decyloxy)benzoic acid is an exemplary model system in this field. The carboxylic acid moiety readily forms hydrogen-bonded dimers, which then self-assemble into larger aggregates. The long, flexible decyloxy chains play a critical role in mediating the packing of these aggregates, leading to the formation of various complex structures.
This self-assembly behavior is directly linked to the liquid crystalline properties of many benzoic acid derivatives. nih.gov Liquid crystals represent a state of matter with properties intermediate between those of conventional liquids and solid crystals. nih.gov The ordered yet fluid nature of liquid crystalline phases formed by molecules like 3,4,5-tris(decyloxy)benzoic acid is harnessed in various technological applications. The ability of these molecules to form discotic liquid crystals, where the molecules stack into columns, is of particular interest for creating materials with anisotropic properties, such as one-dimensional charge transport. d-nb.info
Overview of Research Paradigms and the Importance of Homologous Series
A common research strategy in the study of materials based on 3,4,5-tris(alkoxy)benzoic acids involves the synthesis and characterization of homologous series. This means systematically varying the length of the alkyl chains (e.g., from butoxy to dodecyloxy) to investigate the effect on the self-assembly behavior and the resulting material properties. d-nb.infotue.nl
Properties
CAS No. |
142050-18-8 |
|---|---|
Molecular Formula |
C37H66O5 |
Molecular Weight |
590.9 g/mol |
IUPAC Name |
3,4,5-tris-decoxybenzoic acid |
InChI |
InChI=1S/C37H66O5/c1-4-7-10-13-16-19-22-25-28-40-34-31-33(37(38)39)32-35(41-29-26-23-20-17-14-11-8-5-2)36(34)42-30-27-24-21-18-15-12-9-6-3/h31-32H,4-30H2,1-3H3,(H,38,39) |
InChI Key |
AKSBDBNMHPWNFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCC)OCCCCCCCCCC)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 3,4,5 Tris Decyloxy Benzoic Acid Systems
Established Synthetic Pathways for 3,4,5-Tris(alkyloxy)benzoic Acid Esters and Carboxylic Acids
The most prevalent and established method for synthesizing 3,4,5-tris(alkyloxy)benzoic acid esters and their corresponding carboxylic acids is the Williamson ether synthesis. masterorganicchemistry.combyjus.comyoutube.com This reaction is a classic and versatile method for forming ethers. byjus.com
The typical starting material for this synthesis is an ester of gallic acid, such as methyl gallate or ethyl gallate. Gallic acid provides the foundational 3,4,5-trihydroxybenzoyl core. The synthesis proceeds through the following key steps:
Deprotonation: The phenolic hydroxyl groups of the gallic acid ester are deprotonated using a suitable base to form a more nucleophilic phenoxide. Common bases for this purpose include potassium carbonate (K₂CO₃), sodium hydroxide (B78521) (NaOH), or sodium hydride (NaH). masterorganicchemistry.comyoutube.com The choice of base and solvent is crucial for the reaction's success. For instance, when using sodium hydride, solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are often employed. masterorganicchemistry.com
Nucleophilic Substitution (Sₙ2): The resulting phenoxide ions then act as nucleophiles, attacking an alkyl halide (in this case, a decyl halide like 1-bromodecane (B1670165) or 1-iododecane). This is a bimolecular nucleophilic substitution (Sₙ2) reaction, where the halide ion is displaced, forming the three ether linkages. masterorganicchemistry.combyjus.com For the Williamson ether synthesis to be efficient, primary alkyl halides are preferred as they are less sterically hindered and less prone to side reactions like elimination. masterorganicchemistry.comyoutube.com
Saponification (Ester Hydrolysis): Once the ether linkages are formed, the ester group is hydrolyzed to the carboxylic acid. This is typically achieved by heating the ester with a strong base, such as sodium hydroxide or potassium hydroxide, in a process known as saponification. Subsequent acidification with a mineral acid, like hydrochloric acid (HCl), protonates the carboxylate salt to yield the final 3,4,5-tris(decyloxy)benzoic acid. iaea.org
A representative reaction scheme is the synthesis of 3,4,5-tris(tetradecyloxy)benzoic acid, a longer-chain analog. In this synthesis, ethyl ester of 3,4,5-trihydroxybenzoic acid is reacted with tetradecyl bromide in acetone (B3395972) with NaOH in ethanol. ias.ac.in The reaction mixture is refluxed and monitored by thin-layer chromatography (TLC). ias.ac.in
| Reactant 1 | Reactant 2 | Reagents | Product |
| Methyl Gallate | 1-Bromodecane | K₂CO₃, Acetone | Methyl 3,4,5-tris(decyloxy)benzoate |
| Ethyl Gallate | 1-Iododecane | NaH, DMF | Ethyl 3,4,5-tris(decyloxy)benzoate |
| Methyl 3,4,5-tris(decyloxy)benzoate | 1. NaOH, EtOH/H₂O 2. HCl | 3,4,5-Tris(decyloxy)benzoic acid |
Strategies for Functionalization and Incorporation into Complex Architectures
The versatility of 3,4,5-tris(decyloxy)benzoic acid lies in its ability to be functionalized and incorporated into larger, more complex molecular architectures. The carboxylic acid group serves as a convenient handle for a variety of chemical transformations.
Synthesis of Dendron and Dendrimer Building Blocks
3,4,5-Tris(decyloxy)benzoic acid is a quintessential building block for the construction of dendrons and dendrimers. ias.ac.inias.ac.in These highly branched, monodisperse macromolecules have applications in various fields, including drug delivery, catalysis, and light harvesting.
The synthesis of dendrons from this benzoic acid derivative typically involves esterification or amidation reactions. The carboxylic acid of one 3,4,5-tris(decyloxy)benzoic acid unit can be coupled to the hydroxyl or amine groups of a core molecule or another dendron. For instance, the acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This acyl chloride can then readily react with polyols or polyamines to form the next generation of the dendrimer.
An alternative approach involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) to facilitate the direct esterification between the benzoic acid and an alcohol. rsc.org This method is often preferred due to its milder reaction conditions.
The iterative repetition of these coupling steps allows for the controlled, generation-by-generation growth of the dendrimer, with the 3,4,5-tris(decyloxy)benzoyl units forming the repeating branches of the dendritic structure.
Preparation of Polymeric Precursors and Conjugates
Beyond dendritic structures, 3,4,5-tris(decyloxy)benzoic acid and its derivatives can be incorporated into polymers to create materials with specific properties, such as liquid crystallinity or self-organizing behavior.
One common strategy is to attach the 3,4,5-tris(decyloxy)benzoyl moiety as a side chain to a polymer backbone. This can be achieved by first synthesizing a monomer that contains the benzoic acid derivative. For example, the benzoic acid can be esterified with a polymerizable alcohol, such as 2-hydroxyethyl methacrylate (B99206) (HEMA), to create a monomer that can then be polymerized using standard techniques like free radical polymerization.
Another approach is to use the benzoic acid derivative as a chain-end functionalizing agent. In living polymerization techniques, the carboxylic acid can be converted into an initiator or a terminating agent, allowing for the precise placement of the 3,4,5-tris(decyloxy)benzoyl group at the end of a polymer chain. These functionalized polymers can exhibit interesting self-assembly properties due to the phase separation between the polymer backbone and the bulky, alkyl-rich end groups.
Advanced Purification Techniques for Supramolecular Precursors
The purity of supramolecular precursors like 3,4,5-tris(decyloxy)benzoic acid is paramount, as even small impurities can significantly disrupt the desired self-assembly processes. Therefore, rigorous purification techniques are essential.
Crystallization: Recrystallization is a powerful and widely used technique for purifying solid organic compounds. The crude 3,4,5-tris(decyloxy)benzoic acid is dissolved in a hot solvent in which it is soluble, and then the solution is allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities behind in the solvent. The choice of solvent is critical; a good solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for the recrystallization of such benzoic acid derivatives include ethanol, methanol, hexane, and toluene. For instance, a crude product might be dissolved in diethyl ether and purified by chromatography on aluminum oxide. ias.ac.in In some cases, a mixture of solvents is used to achieve the desired solubility profile.
Column Chromatography: Column chromatography is another indispensable technique for the purification of these compounds. ias.ac.in In this method, a solution of the crude product is passed through a column packed with a stationary phase, typically silica (B1680970) gel or alumina. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. The components of the mixture travel through the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. This separation allows for the collection of pure fractions of the desired compound. The progress of the separation is often monitored by thin-layer chromatography (TLC). ias.ac.in
pH Adjustment-based Purification: For carboxylic acids, a purification method based on pH adjustment can be highly effective. The crude 3,5-dimethyl benzoic acid, for example, can be purified by dissolving it in an aqueous basic solution and then adjusting the pH to between 6.5 and 4.0, which causes the desired acid to crystallize. google.com This technique can be adapted for 3,4,5-tris(decyloxy)benzoic acid. The crude acid can be dissolved in an aqueous base (like NaOH or NaHCO₃) to form the water-soluble sodium salt. The solution can then be washed with an organic solvent to remove non-acidic impurities. Subsequently, the aqueous solution is acidified with an acid like HCl, which re-protonates the carboxylate and causes the pure 3,4,5-tris(decyloxy)benzoic acid to precipitate out of the solution, after which it can be collected by filtration.
| Technique | Principle | Application |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Primary purification of the solid product after synthesis. |
| Column Chromatography | Differential partitioning of components between a stationary phase and a mobile phase. | Separation of the desired product from byproducts and unreacted starting materials. |
| pH Adjustment | The acidic nature of the carboxylic acid group allows for its selective extraction into an aqueous basic solution and subsequent precipitation upon acidification. | Removal of non-acidic impurities. |
Supramolecular Self Assembly Principles and Resulting Architectures of 3,4,5 Tris Decyloxy Benzoic Acid Systems
Intermolecular Hydrogen Bonding as a Driving Force for Self-Association
The primary and most directional interaction governing the self-assembly of 3,4,5-Tris(decyloxy)benzoic acid is the intermolecular hydrogen bond between the carboxylic acid moieties. This strong and specific interaction leads to the formation of well-defined aggregates. In many benzoic acid derivatives, the carboxyl groups readily form robust O-H⋯O hydrogen bonds, which act as a powerful tool in crystal engineering and the formation of supramolecular liquid crystals. rsc.orgdocumentsdelivered.comsci-hub.seresearchgate.net The hydrogen bonds provide the initial and most crucial step in the association of individual molecules, creating larger, more complex synthons that can then organize into higher-order structures. documentsdelivered.comresearchgate.net The strength and directionality of these bonds are fundamental to the formation of the discrete and extended architectures observed in these systems. nih.govresearchgate.net
Formation of Discrete Supramolecular Structures
The interplay between hydrogen bonding and microphase segregation gives rise to several distinct and well-defined supramolecular architectures.
The most fundamental and commonly observed assembly motif for benzoic acids is the formation of a centrosymmetric dimer. researchgate.net Two molecules of 3,4,5-Tris(decyloxy)benzoic acid associate through a pair of O-H⋯O hydrogen bonds between their carboxylic acid groups, creating a stable, larger dimeric unit. rsc.orgnih.gov This dimerization effectively doubles the size of the basic building block and alters its shape. These dimers can then be considered as single, larger entities that pack to form crystalline or liquid crystalline phases. nih.govresearchgate.net This initial dimerization is a critical step that precedes the formation of more complex assemblies.
Under specific conditions, isophthalic acid derivatives, which share the carboxylic acid functional group, can form large, cyclic aggregates stabilized by a network of multiple hydrogen bonds. researchgate.net It has been shown that six molecules can assemble into a cyclic hexameric structure, often described as a "rosette," which is stabilized by a circular array of twelve hydrogen bonds. researchgate.net While direct observation of hexameric rosettes formed exclusively from 3,4,5-Tris(decyloxy)benzoic acid is not extensively documented, derivatives of this molecule have been explicitly used as components in the formation of larger, highly stable hydrogen-bonded assemblies, including hexamers with molecular masses approaching 18 kDa. rsc.orgnih.gov These complex structures are based on highly specific and cooperative hydrogen-bonding arrays, demonstrating the potential for forming large, discrete nanoscale objects. harvard.edu
Supramolecular chemistry allows for the creation of effectively larger molecules, or "mesogens," with different shapes through non-covalent interactions. By complexing benzoic acid derivatives with other molecules containing complementary hydrogen-bonding sites, such as aminopyridines, it is possible to form T-shaped supramolecular mesogens. oup.com In these assemblies, the benzoic acid acts as one part of the "T," and the partner molecule forms the other part, held together by strong, double hydrogen bonds. oup.com Furthermore, the simple dimerization of two wedge-shaped 3,4,5-Tris(decyloxy)benzoic acid molecules can create a larger, more elongated, calamitic (rod-like) mesogen. These extended hydrogen-bonded dimers are the basis for the formation of nematic and smectic liquid crystal phases. nih.govresearchgate.net
The tapered or wedge-like molecular geometry of 3,4,5-Tris(decyloxy)benzoic acid promotes the formation of large, spherical or globular aggregates in which the aromatic heads (cores) face inward and the aliphatic tails radiate outward, or vice-versa depending on the solvent environment. These aggregates are essentially micellar systems. A number of these tapered molecules can assemble into a supramolecular sphere. Such "soft sphere" systems, formed from dendritic or tapered molecules, can then act as fundamental building blocks that pack into highly ordered, complex three-dimensional structures, including phases with cubic or even quasicrystalline symmetry. whiterose.ac.uk The formation of these spherical aggregates is a direct consequence of the need to efficiently fill space while satisfying the demands of microphase segregation between the bulky chains and the aromatic cores.
Table of Supramolecular Architectures
| Driving Forces | Resulting Supramolecular Structure | Description |
| O-H···O Hydrogen Bonding | Self-Dimer | Two acid molecules link via their carboxyl groups to form a stable, centrosymmetric pair. rsc.orgresearchgate.net |
| Multiple Hydrogen Bonds, Cooperativity | Rosette-Shaped Hexamer | Six molecules form a large cyclic aggregate stabilized by a circular network of hydrogen bonds. researchgate.net |
| H-Bonding with Complementary Molecules | T-Shaped Mesogen | The benzoic acid complexes with another molecule (e.g., aminopyridine) to form a T-shaped supramolecular unit. oup.com |
| H-Bonding Dimerization | Calamitic Mesogen Equivalent | The dimer of two wedge-shaped molecules creates an elongated, rod-like entity that promotes liquid crystal phases. nih.govresearchgate.net |
| Microphase Segregation, Molecular Shape | Spherical Aggregates / Micelles | Multiple tapered molecules assemble into globular superstructures to minimize contact between incompatible aliphatic and aromatic regions. whiterose.ac.uk |
Columnar Aggregate Formation
The molecular structure of 3,4,5-Tris(decyloxy)benzoic acid, featuring a rigid benzoic acid core and three flexible decyloxy side chains, predisposes it to form columnar liquid crystalline phases. The primary driving force for the formation of these columnar structures is the hydrogen bonding between the carboxylic acid moieties of adjacent molecules. This interaction leads to the formation of dimeric or catemeric hydrogen-bonded motifs, which then serve as the fundamental units for further assembly.
These hydrogen-bonded supramolecular units stack one on top of the other, driven by π-π stacking interactions between the aromatic cores. The flexible decyloxy chains radiate outwards from this central core, filling the surrounding space and providing the necessary fluidity for the liquid crystalline phase. This arrangement results in the formation of cylindrical or columnar aggregates. These columns then pack into a two-dimensional lattice, most commonly a hexagonal columnar (Colh) mesophase.
The stability and type of the columnar phase are influenced by the length of the alkyl chains. In the case of 3,4,5-trialkoxybenzoic acids, longer alkyl chains generally lead to more stable columnar phases due to increased van der Waals interactions between the chains.
Investigation of Self- and Co-Assembly in Binary and Multi-Component Systems
The propensity of 3,4,5-Tris(decyloxy)benzoic acid to form hydrogen-bonded assemblies makes it an excellent candidate for constructing more complex supramolecular architectures through co-assembly with other molecules. These binary or multi-component systems can exhibit emergent properties that are not present in the individual components.
A significant example of this is the co-assembly of 3,4,5-Tris(decyloxy)benzoic acid with a star-shaped s-triazine derivative. In a notable study, a 1:3 complex was formed between a C3-symmetric tris(triazolyl)benzene unit and 3,4,5-Tris(decyloxy)benzoic acid (referred to as A1 in the study). researchgate.net The hydrogen bonding between the triazole units of the s-triazine and the carboxylic acid groups of the benzoic acid derivative drives the formation of a stable supramolecular complex.
This complex exhibits a hexagonal columnar (Colh) mesophase, as confirmed by polarizing optical microscopy (POM) and X-ray diffraction (XRD). The thermal stability of this co-assembled structure is different from that of the individual components, demonstrating the influence of the intermolecular interactions on the phase behavior. The formation of such a well-defined columnar architecture highlights the potential of using 3,4,5-Tris(decyloxy)benzoic acid as a versatile building block in the design of functional supramolecular materials.
The investigation of such multi-component systems is crucial for the development of new materials with tailored properties. By carefully selecting the components and controlling the non-covalent interactions between them, it is possible to fine-tune the resulting supramolecular architecture and its physical characteristics. While extensive research on the co-assembly of 3,4,5-Tris(decyloxy)benzoic acid with a wide range of other liquid crystals or polymers is not yet prevalent in the literature, the principles demonstrated by its complex with s-triazine provide a strong foundation for future explorations in this area. The ability to form robust columnar structures through hydrogen bonding makes it a promising component for creating novel functional materials, including organogels and materials for molecular electronics.
| Complex | Transition | Temperature (°C) | Enthalpy (kcal/mol) | Lattice Parameter a (Å) |
| T3C4-A1 | Colh to Iso | 80 | 0.4 | 36.6 |
Data for the 1:3 complex of a C3-symmetric tris(triazolyl)benzene (T3C4) and 3,4,5-Tris(decyloxy)benzoic acid (A1). researchgate.net "Colh to Iso" refers to the transition from the hexagonal columnar phase to the isotropic liquid phase.
Liquid Crystalline Mesophases and Phase Behavior of 3,4,5 Tris Decyloxy Benzoic Acid Derivatives
Observation of Thermotropic Liquid Crystalline Behavior
Derivatives of 3,4,5-tris(decyloxy)benzoic acid exhibit thermotropic liquid crystalline behavior, meaning they form liquid crystal phases within specific temperature ranges. beilstein-journals.org The transition to these states is driven by changes in thermal energy. The flexible decyloxy chains and the rigid aromatic core contribute to this behavior, allowing the molecules to self-assemble into ordered structures upon heating or cooling. This behavior is a hallmark of compounds designed with specific molecular geometries that favor the formation of mesophases.
For instance, related compounds with long alkoxy chains, such as 2,3-dicyano-1,4-bis(3,4,5-tris(dodecyloxy)phenylcarbonyloxy)benzene, are known to form discotic liquid crystals where the molecules stack into columns. ontosight.ai This columnar arrangement is a direct consequence of the molecular shape and is crucial for the material's electronic properties. ontosight.ai Similarly, dendrons derived from 3,4,5-tris(tetradecyloxy)benzoic acid also display liquid-crystalline properties, which are influenced by the degree of branching and hydrogen bonding. ias.ac.in
The general class of benzoic acid derivatives with long alkoxy chains, such as 4-(decyloxy)benzoic acid, are well-studied for their liquid crystal properties and are often used as building blocks for more complex liquid crystal materials. tcichemicals.comtcichemicals.combldpharm.com The phase transitions and thermodynamic properties of these materials are typically investigated using techniques like differential scanning calorimetry (DSC) and polarized optical microscopy (POM). nih.govresearchgate.net
Characterization of Specific Mesophase Types and Transitions
The specific type of mesophase formed by derivatives of 3,4,5-tris(decyloxy)benzoic acid is highly dependent on the molecular structure, including the nature of the head group and the length of the alkyl chains.
Lamellar, or smectic, mesophases are characterized by a layered arrangement of molecules. While less common for this specific molecular shape, related amphiphilic compounds can form lamellar liquid-crystalline phases, which are the lyotropic equivalent of the thermotropic smectic A (SmA) phase. beilstein-journals.org In these phases, the molecules are arranged in layers, with the aromatic cores in a more ordered state and the alkyl chains in a more disordered, liquid-like state.
Columnar mesophases are a hallmark of disc-shaped or wedge-shaped molecules, and derivatives of 3,4,5-tris(decyloxy)benzoic acid are predisposed to form such structures. In these phases, the molecules stack on top of one another to form columns, which then arrange themselves into a two-dimensional lattice.
Research on related compounds, such as 3,4,5-tris(dodecyloxy)benzenesulfonates, has revealed a rich variety of columnar phases, including hexagonal columnar and disordered columnar structures. researchgate.net The formation of these phases is influenced by factors like the counter-ion and the substitution pattern on the aromatic ring. researchgate.net The table below summarizes the mesophase behavior of a related benzenesulfonate (B1194179) derivative, highlighting the transition temperatures and types of columnar phases observed.
| Compound Derivative | Mesophase Transition | Temperature (°C) |
| Sodium 3,4,5-tris(dodecyloxy)benzenesulfonate | Crystal to Columnar | 85 |
| Columnar to Isotropic | 180 |
This table is representative of the types of phase transitions observed in similar compounds.
Thermotropic cubic mesophases are highly ordered, three-dimensional structures that are less common than lamellar or columnar phases. However, they have been observed in some derivatives of 3,4,5-tris(alkoxy)benzoic acids. For example, certain 3,4,5-tris(dodecyloxy)benzenesulfonates have been shown to exhibit cubic mesophases in addition to their columnar phases. researchgate.net The formation of a cubic phase is a delicate balance of intermolecular forces and molecular geometry.
Studies on Isomorphism within Columnar Mesophases
Isomorphism, the phenomenon where different compounds can crystallize in the same form, is also observed in the liquid crystalline state. In the context of columnar mesophases, this means that different derivatives of 3,4,5-tris(decyloxy)benzoic acid can exhibit the same columnar structure. This is often seen in homologous series where the length of the alkyl chains is varied. The fundamental columnar packing arrangement remains the same, with only minor changes in the lattice parameters.
Investigations of Lyotropic Liquid Crystalline Phases in Solution
In addition to their thermotropic behavior, some derivatives of 3,4,5-tris(decyloxy)benzoic acid can also form lyotropic liquid crystalline phases. beilstein-journals.org This occurs when the compound is dissolved in a suitable solvent, and the mesophase formation is dependent on both temperature and concentration. Amphiphilic compounds, which have both hydrophilic and hydrophobic parts, are particularly prone to forming lyotropic phases. beilstein-journals.org
For these types of molecules, the addition of a solvent can induce the formation of various structures, including lamellar, columnar, and cubic phases. beilstein-journals.orgnih.gov The specific phase formed depends on the balance of interactions between the solute molecules, the solvent molecules, and the interactions between the solute and solvent.
Advanced Methodologies for Mesophase Characterization in Research
The investigation of liquid crystalline materials, such as derivatives of 3,4,5-Tris(decyloxy)benzoic acid, relies on a suite of advanced analytical techniques to elucidate their complex phase behaviors and structural arrangements. These methodologies provide critical insights into the thermal transitions, optical textures, and molecular packing that define the unique properties of liquid crystal mesophases. Key among these are Polarized Optical Microscopy (POM), Differential Scanning Calorimetry (DSC), and various forms of X-ray Diffraction (XRD), including Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS).
Polarized Optical Microscopy (POM) for Texture Analysis
Polarized Optical Microscopy (POM) is an indispensable tool for the initial identification and characterization of liquid crystalline mesophases. By observing a sample between crossed polarizers, the anisotropic nature of liquid crystals results in birefringence, producing characteristic optical textures that act as fingerprints for different mesophase types.
When a liquid crystal is viewed under a POM, the interaction of polarized light with the oriented molecular arrangements of the material generates interference colors and distinct patterns. These textures are dependent on the specific alignment of the liquid crystal molecules. For instance, nematic phases often exhibit a Schlieren texture with dark brushes, while smectic phases can display focal conic or fan-like textures. arxiv.org The identification of these textures upon heating and cooling a sample allows for the preliminary determination of the types of mesophases present and the temperatures at which transitions between them occur.
In the study of benzoic acid derivatives, POM is frequently used to confirm the mesomorphic properties suggested by other techniques. nih.govbohrium.com For example, in the investigation of various 3- or 4-n-alkanoyloxy benzoic acids, POM was crucial in identifying the smectic mesophases formed by these compounds. nih.govbohrium.com Similarly, for dendrons derived from 3,4,5-tris(tetradecyloxy)benzoic acid, POM confirmed the phase behavior that was initially investigated by DSC. ias.ac.in The technique is also vital in observing the influence of molecular structure, such as the length of terminal alkyl chains or the presence of lateral substituents, on the type and stability of the mesophase. researchgate.netresearchgate.net
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to quantify the heat flow associated with phase transitions in a material as a function of temperature. In the context of liquid crystals, DSC is employed to precisely determine the temperatures and enthalpy changes of transitions between the crystalline solid, various liquid crystalline mesophases, and the isotropic liquid state.
The principle of DSC involves heating or cooling a sample and a reference material at a controlled rate and measuring the difference in heat flow required to maintain both at the same temperature. Phase transitions appear as peaks in the DSC thermogram. Endothermic peaks on heating correspond to transitions that absorb heat, such as melting (crystal to liquid crystal or isotropic liquid) and transitions from more ordered to less ordered mesophases. Exothermic peaks on cooling represent heat-releasing transitions, such as crystallization or transitions to more ordered mesophases.
DSC has been extensively used to study the thermal behavior of benzoic acid derivatives. nih.govbohrium.com For instance, the transition temperatures and associated enthalpy changes for supramolecular H-bonded acid dimer complexes of alkanoyloxy benzoic acids have been thoroughly characterized using DSC. nih.gov These studies reveal how molecular modifications, like the length of the alkanoyloxy chain, can influence the melting points and the thermal stability of the resulting mesophases. nih.gov In research on dendrons based on 3,4,5-tris(tetradecyloxy)benzoic acid, DSC was the primary method for investigating their phase behavior. ias.ac.in The data obtained from DSC, often presented in tabular format, provides a quantitative basis for understanding the thermodynamic stability of the various phases.
Table 1: Representative DSC Data for a Benzoic Acid Derivative
| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| Crystal to Smectic C | 95.8 | 98.2 | 45.6 |
| Smectic C to Nematic | 115.3 | 115.7 | 1.2 |
| Nematic to Isotropic | 125.1 | 125.4 | 0.8 |
Note: This is a representative table. Actual values vary depending on the specific derivative.
X-ray Diffraction (XRD, SAXS, WAXS) for Structural Determination
X-ray diffraction (XRD) techniques are powerful tools for elucidating the detailed molecular arrangement and long-range order within liquid crystalline mesophases. By analyzing the scattering pattern of X-rays passing through a sample, researchers can determine parameters such as layer spacing in smectic phases and intermolecular distances. The two main XRD techniques used for liquid crystal characterization are Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS).
Small-Angle X-ray Scattering (SAXS) probes larger structural features, typically in the range of 1 to 100 nanometers. wikipedia.org This makes it ideal for determining the layer spacing (d-spacing) in smectic phases and the lattice parameters in columnar phases. wikipedia.orgresearchgate.net The SAXS pattern of a smectic A phase, for example, will show a sharp reflection in the small-angle region corresponding to the layer thickness. For columnar hexagonal phases, SAXS patterns can reveal reflections with a specific ratio of 1:1/√3:1/2, which are indexed to the (10), (11), and (20) planes of a hexagonal lattice. researchgate.net
Wide-Angle X-ray Scattering (WAXS) provides information about shorter-range correlations, on the order of interatomic or intermolecular distances. dectris.com In liquid crystals, WAXS is used to determine the average distance between molecules within a layer (in smectic phases) or within the columns (in columnar phases). A diffuse halo in the wide-angle region is characteristic of the liquid-like disorder of the molten alkyl chains. researchgate.net
Together, SAXS and WAXS provide a comprehensive picture of the molecular organization. For example, in studies of triphenylboroxine derivatives functionalized with tris(3,4,5-trialkyloxy)phenyl groups, SAXS and WAXS were used to confirm a columnar hexagonal phase geometry. researchgate.net The combination of a few sharp reflections in the SAXS region and a diffuse halo in the WAXS region is a classic signature of a thermotropic columnar liquid crystal. researchgate.net In the study of polar-end 3,5-diarylisoxazole liquid crystals, X-ray data was crucial in distinguishing between different types of smectic A phases, including monolayer (SmA₁), interdigitated (SmAₔ), and quasi-bilayer (SmA₂) structures. rsc.org
Table 2: Representative XRD Data for a Columnar Hexagonal Mesophase
| Reflection Index | q (Å⁻¹) | d-spacing (Å) |
| (10) | 0.215 | 29.2 |
| (11) | 0.372 | 16.9 |
| (20) | 0.430 | 14.6 |
| Diffuse Halo | ~1.4 | ~4.5 |
Note: This is a representative table. Actual values vary depending on the specific derivative and temperature.
Structure Property Relationships Governing Supramolecular Self Assembly and Mesomorphism
Impact of Alkyl Chain Length on Mesophase Stability, Type, and Transition Temperatures
The length of the peripheral alkyl chains is a critical determinant of mesophase behavior in 3,4,5-trialkoxybenzoic acid derivatives. Variations in chain length directly influence the stability, type, and transition temperatures of the resulting liquid crystal phases. Generally, as the length of the alkoxy chains increases, there is a greater tendency to form more ordered mesophases.
Research on various liquid crystalline systems demonstrates clear trends. For many benzoic acid derivatives, an increase in alkyl chain length enhances the stability of smectic phases, an effect attributed to the improved microphase separation between the flexible aliphatic chains and the rigid aromatic cores. researchgate.net Conversely, the nematic-to-isotropic transition temperatures often decrease with longer alkoxy chains. researchgate.net This is because the increased volume of the flexible chains can dilute the interactions between the mesogenic cores that are responsible for nematic ordering. researchgate.net However, in other systems, longer chains can lead to a greater number of mesophases and an increase in the temperature at which the material becomes an isotropic liquid. mdpi.com The temperature range of a specific mesophase, such as a chiral smectic phase, can also widen with increased molecular length. mdpi.com
In the context of 3,4,5-Tris(decyloxy)benzoic acid, the ten-carbon chains provide a significant flexible volume that promotes the formation of columnar phases through the self-assembly of hydrogen-bonded dimers. Lengthening these chains further would likely enhance the stability of the columnar phase and increase the clearing point (the temperature of transition to the isotropic liquid). Conversely, shortening the chains would weaken the van der Waals interactions between columns, potentially lowering the clearing point and possibly favoring the formation of less-ordered smectic or nematic phases, or even preventing liquid crystal formation altogether.
Table 1: General Effects of Alkyl Chain Length on Mesophase Properties
| Property | Effect of Increasing Alkyl Chain Length | Rationale |
|---|---|---|
| Mesophase Stability | Generally increases, especially for smectic and columnar phases | Enhanced microphase separation and increased van der Waals interactions between chains. researchgate.net |
| Phase Type | Promotes formation of more ordered phases (e.g., Smectic over Nematic, Columnar) | Increased aliphatic volume favors segregation into layers or columns. |
| Clearing Temperature (Tᵢ) | Can increase or decrease depending on the system | Increased stability can raise Tᵢ mdpi.comresearchgate.net; dilution of core interactions can lower Tᵢ. researchgate.net |
| Mesophase Range | Often widens | The stability of the mesophase increases more than the melting point. mdpi.com |
Effects of Alkyl Chain Branching and Conformation on Supramolecular Organization
The introduction of branching into the alkyl chains profoundly alters the supramolecular organization by introducing steric hindrance that disrupts efficient molecular packing. While linear alkyl chains, like the decyloxy groups of the title compound, can pack closely together in a parallel fashion, branched chains occupy a larger volume and reduce the effectiveness of van der Waals interactions.
A comparative study on flexible-rigid-flexible monomers with identical amide cores but different peripheral chains—one with six unbranched n-dodecyl units and the other with branched (S)-3,7-dimethyloctyl units—vividly illustrates this effect. rsc.org The compound with linear chains formed lyotropic nematic liquid crystals, whereas the branched counterpart assembled into hexagonal columnar liquid crystals. rsc.org This significant change in mesophase structure originates from the steric repulsion of the branched chains, which forces a tilted arrangement of the monomers within the supramolecular polymer, in contrast to the perpendicular orientation of the unbranched molecules. rsc.org
In other systems, such as certain ionic liquids, alkyl chain branching has been observed to increase properties like viscosity and melting temperature compared to their linear isomers. psu.edu For derivatives of gallic acid, incorporating a branched phytol chain can lead to a more coiled molecular conformation, which in turn reduces the tendency for aggregation. nih.gov
Applying these principles to 3,4,5-Tris(decyloxy)benzoic acid, if the linear decyl chains were replaced with branched isomers, one would anticipate a significant disruption to the columnar packing. The increased steric bulk would likely lower the clearing temperature and could potentially induce a change in the mesophase symmetry or prevent liquid crystal formation entirely. The conformation of the chains is thus critical; the flexibility of linear chains allows them to adopt conformations that maximize packing efficiency, a possibility that is restricted by the fixed geometry of branched chains.
Influence of Focal Group Chemistry on Assembly Behavior and Phase Formation
The carboxylic acid (-COOH) group serves as the "focal group" in 3,4,5-Tris(decyloxy)benzoic acid, playing a paramount role in its self-assembly. This group is a strong hydrogen bond donor and acceptor, enabling the formation of highly stable, dimeric supramolecular structures. researchgate.net In the vast majority of benzoic acid-based liquid crystals, the fundamental building block is not the single molecule but a dimer formed through robust, double O-H···O hydrogen bonds between the carboxyl groups of two molecules. researchgate.netnih.gov
This dimerization is the primary organizing principle that dictates the subsequent assembly into larger architectures. The formation of these supramolecular dimers effectively doubles the size of the core and changes its shape, creating a larger, disc-like or flattened-ellipsoidal mesogenic unit. This new unit then self-assembles into the observed liquid crystalline phase. The strength and directionality of these hydrogen bonds are crucial; they create a well-defined, rigid connection that promotes long-range order.
The importance of the carboxylic acid group is highlighted by studies on the self-assembly of aromatic acids, where intermolecular hydrogen bonds between COOH groups are shown to control the formation of ordered patterns. nih.gov The ability of this focal group to engage in such strong, directional, and specific non-covalent interactions is the cornerstone of the mesomorphism in this class of compounds. Any chemical modification that blocks or alters the hydrogen-bonding capability of the carboxylic acid, such as esterification, would fundamentally change the assembly behavior and likely eliminate the liquid crystalline properties derived from this dimerization.
Analysis of Steric Hindrance Effects on Hydrogen-Bonded Networks and Mesophase Formation
Steric hindrance can significantly impact the formation and stability of liquid crystal phases by interfering with both the primary hydrogen-bonded network and the subsequent packing of the supramolecular units. Hindrance can be introduced at various locations on the molecule, with distinct consequences.
If bulky substituents were placed on the aromatic ring near the carboxylic acid focal group, they would sterically clash and impede the close approach required to form the stable, planar hydrogen-bonded dimer. This would directly weaken the primary supramolecular interaction, destabilizing the entire liquid crystal assembly and likely lowering transition temperatures or completely inhibiting mesophase formation.
Steric hindrance can also arise from the peripheral alkyl chains. As discussed in section 5.2, branched alkyl chains introduce steric repulsion that disrupts the orderly packing of the molecules. rsc.org This effect is not limited to branching; any conformational constraint that increases the effective volume of the chains can be considered a form of steric hindrance. Studies on other mesogenic systems have shown that the introduction of bulky lateral groups can destabilize mesophases. researchgate.netresearchgate.net The principle of minimizing steric interactions to enhance performance is a recognized strategy in material design. rsc.org Therefore, the efficient packing required for a stable mesophase in 3,4,5-Tris(decyloxy)benzoic acid relies on the absence of significant steric barriers both around the hydrogen-bonding focal group and within the flexible alkyl chain region.
Correlation of Molecular Geometry with Supramolecular Architecture and Phase Space
This dimerization event creates a new, larger supramolecular building block. The resulting dimer, composed of two wedge-shaped molecules joined at their narrowest points (the focal groups), has a shape that is often described as disc-like or calamitic (rod-like), depending on the conformation of the alkyl chains. These disc-like dimers then stack on top of one another, driven by π-π interactions between the aromatic cores and van der Waals forces among the alkyl chains, to form columns. These columns subsequently arrange themselves into a two-dimensional lattice, typically a hexagonal columnar (Colₕ) mesophase.
The correlation is clear: the molecular geometry of the monomer dictates the geometry of the dimer, which in turn determines the most favorable packing arrangement, or supramolecular architecture. The phase space of this compound is dominated by this tendency to form columns. Factors like alkyl chain length (5.1) and conformation (5.2) then modulate the stability and transition temperatures within this phase space. For instance, longer, more flexible chains can better fill the space between the columns, stabilizing the hexagonal lattice and leading to higher clearing temperatures. The importance of molecular shape in determining the type of liquid crystal phase is a fundamental concept in the field. szfki.hunih.gov
Theoretical and Computational Investigations of 3,4,5 Tris Decyloxy Benzoic Acid Systems
Application of Density Functional Theory (DFT) for Molecular and Supramolecular Properties
Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the structural and electronic properties of benzoic acid derivatives. For related compounds like p-n alkoxy benzoic acids, DFT calculations, particularly using the B3LYP/6-311G(d,p) level of theory, have been instrumental in understanding the impact of alkoxy chain length on the molecular geometry and stability. nih.govresearchgate.net These studies confirm the formation of intermolecular hydrogen bonds, a key feature in the self-assembly of these molecules. nih.govresearchgate.net
For gallic acid, the parent compound of 3,4,5-Tris(decyloxy)benzoic acid, DFT studies have been used to characterize its structural and chemical properties, including the analysis of intramolecular interactions through Natural Bond Orbital (NBO) analysis. researchgate.net Benchmark investigations on gallic acid using high-level computational methods like Coupled-Cluster with Single and Double and Perturbative Triple excitations (CCSD(T)) have provided reliable data on properties such as O-H bond dissociation enthalpies and ionization potentials, which are crucial for understanding its antioxidant behavior. nih.gov These benchmark values serve as a reference for assessing the accuracy of various DFT functionals. For instance, the M06-2X functional has shown excellent agreement for bond dissociation energies. nih.gov
The supramolecular properties, particularly the formation of hydrogen-bonded dimers, are a central aspect of these systems. DFT calculations on similar alkoxybenzoic acids have been used to analyze the stability arising from hyper-conjugative interactions and charge delocalization, confirming the occurrence of intermolecular charge transfer. nih.gov The molecular electrostatic potential (MEP) surface, generated from DFT calculations, helps to identify the chemically reactive sites of the molecule, providing insights into how individual molecules will interact to form larger assemblies. nih.gov
Table 1: Representative DFT Functionals and Basis Sets Used in the Study of Benzoic Acid Derivatives
| DFT Functional | Basis Set | Application | Reference |
| B3LYP | 6-311G(d,p) | Structural effects of alkoxy chains, hydrogen bonding | nih.govresearchgate.net |
| M06-2X | aug-cc-pVTZ | Bond dissociation enthalpies, ionization potential | nih.gov |
| LC-ωPBE | aug-cc-pVTZ | Ionization potential of deprotonated species | nih.gov |
| B3LYP | 6-311++G(2d,p) | Rotational parameters, conformational analysis | dntb.gov.ua |
Computational Modeling of Intermolecular Interactions, Including Hydrogen Bonding
The self-assembly of 3,4,5-Tris(decyloxy)benzoic acid is primarily driven by a network of non-covalent interactions, with hydrogen bonding between the carboxylic acid groups playing a dominant role. Computational modeling is essential for quantifying the strength and nature of these interactions.
For similar systems, such as 4-n-propyloxybenzoic acid, quantum chemical calculations have been used to estimate the intermolecular interaction energy in cyclic dimers formed via hydrogen bonds. mdpi.com These calculations, for instance at the B97D/6-311++G** level, reveal significant interaction energies (over 84 kJ/mol), explaining the prevalence of dimers even in the gaseous state. mdpi.com The energy of a single hydrogen bond in such a dimer can be further dissected using methods like Natural Bond Orbital (NBO) analysis, which considers the balance between donor-acceptor orbital interactions and steric repulsion. mdpi.com
The stability of molecular crystals of related compounds is governed by a combination of hydrogen bonds and π-π stacking interactions. Hirshfeld surface analysis, derived from crystallographic data, can be combined with computational studies to visualize and quantify these intermolecular contacts, providing a detailed picture of the supramolecular architecture.
Simulations and Predictive Models for Self-Assembly Processes and Phase Behavior
To understand the dynamic process of how individual molecules of 3,4,5-Tris(decyloxy)benzoic acid organize into larger, ordered structures, researchers employ simulation techniques such as molecular dynamics (MD). These simulations can model the behavior of a large number of molecules over time, providing insights into the mechanisms of self-assembly and the resulting phase behavior.
Coarse-grained (CG) molecular dynamics simulations are particularly useful for studying the self-assembly of amphiphilic molecules with long alkyl chains, like the title compound. nih.govrsc.org In this approach, groups of atoms are represented as single beads, which significantly reduces the computational cost and allows for the simulation of larger systems over longer timescales. nih.govrsc.org Such simulations have been successfully used to study the self-assembly of amphiphilic dendrimers, revealing how factors like alkyl chain length influence the formation of micelles and their interaction with other molecules. nih.gov
Dissipative particle dynamics (DPD), another coarse-grained simulation method, is well-suited for predicting the phase behavior of complex fluid systems. rsc.org By systematically varying parameters such as the interaction strength between different parts of the molecules and the solvent, DPD simulations can generate phase diagrams that predict the formation of different morphologies, such as micelles, cylinders, or lamellar phases. rsc.org For amphiphilic polymers, MD simulations have shown that the assembled structures are highly dependent on the polymer architecture and the strength of interaction with surrounding surfaces. rsc.org These predictive models are crucial for designing molecules that will self-assemble into specific nanostructures with desired properties.
Theoretical Prediction of Electronic Properties and Charge Transport Mechanisms in Ordered Assemblies
The ordered columnar structures formed by the self-assembly of disc-like molecules, a category that can include derivatives of 3,4,5-Tris(decyloxy)benzoic acid, are of great interest for their potential applications in organic electronics. Theoretical and computational methods are vital for predicting the electronic properties of these assemblies and understanding the mechanisms of charge transport.
DFT is commonly used to calculate the fundamental electronic properties of the individual molecules, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO gap is a key parameter that influences the electronic and optical properties of the material. nih.gov For related systems, it has been shown that increasing the length of the alkyl chains can have an effect on the optical bandgap. nih.gov
To understand charge transport in the assembled state, it is necessary to consider the electronic coupling between adjacent molecules. This is often done by calculating the transfer integrals between neighboring molecules in the stacked arrangement, which can be derived from DFT calculations. These parameters are then used as input for models that describe charge transport, such as hopping models. In these models, charge carriers (electrons or holes) are considered to hop from one molecule to the next, and the mobility is determined by the electronic coupling and the reorganization energy associated with the hopping process.
Simulations of charge transport in disordered organic materials, such as tris(8-hydroxyquinoline) aluminum (Alq3), have successfully predicted electron mobilities by combining DFT-calculated electronic couplings with kinetic Monte Carlo simulations of the time-of-flight mobility measurement. rsc.org These studies have also highlighted that charge transport can be dominated by a few highly conducting pathways within the disordered material. rsc.org Such theoretical approaches are essential for predicting the charge carrier mobility in the self-assembled structures of 3,4,5-Tris(decyloxy)benzoic acid and for guiding the design of new materials with improved charge transport properties.
Research on Advanced Functional Materials Utilizing 3,4,5 Tris Decyloxy Benzoic Acid Architectures
Development of Supramolecular Semiconductors
The self-assembly of disc-shaped molecules like 3,4,5-tris(decyloxy)benzoic acid and its derivatives can lead to the formation of columnar liquid crystalline phases. In these phases, the aromatic cores stack on top of each other, creating one-dimensional pathways for charge transport. This arrangement is highly conducive to semiconducting behavior, making these materials promising candidates for applications in organic electronics.
Research into related 3,4,5-trialkoxybenzoic acid derivatives has shown that the length of the alkyl chains significantly influences the phase behavior and, consequently, the electronic properties of the resulting materials. While specific charge carrier mobility data for 3,4,5-tris(decyloxy)benzoic acid-based materials is not extensively reported, studies on similar discotic liquid crystals have demonstrated mobilities on the order of 10⁻⁴ to 10⁻³ cm²/Vs. The charge transport in these materials is typically anisotropic, with the highest mobility observed along the columnar axes. The mechanism of charge transport is often described as a hopping process between localized states, which is influenced by the degree of molecular order and the presence of defects.
| Parameter | Typical Values for Discotic Liquid Crystals | Factors Influencing the Parameter |
| Charge Carrier Mobility | 10⁻⁴ - 10⁻³ cm²/Vs | Molecular packing, purity, temperature |
| Anisotropy | High (mobility along columns >> perpendicular) | Alignment of the liquid crystal domains |
| Charge Transport Mechanism | Hopping | Intermolecular distance, electronic coupling |
Investigation of Ionic Conductors and Proton Pathways
The carboxylic acid group in 3,4,5-tris(decyloxy)benzoic acid provides a source of protons, and its self-assembly into ordered structures can create defined pathways for proton transport. This makes it a material of interest for applications in fuel cells and other electrochemical devices that rely on proton conduction.
In the self-assembled structures of 3,4,5-tris(decyloxy)benzoic acid, the benzoic acid moieties can form hydrogen-bonded networks, which can facilitate the movement of protons through a Grotthuss-type mechanism, where protons hop along the hydrogen-bond chains. The efficiency of this process is highly dependent on the organization and connectivity of these hydrogen-bonded networks within the material. While specific proton conductivity values for 3,4,5-tris(decyloxy)benzoic acid have not been extensively documented, research on other liquid crystalline materials containing carboxylic acid groups has shown that the formation of well-ordered smectic or columnar phases can lead to significant anisotropic proton conductivity. tue.nl The creation of straight, continuous channels for proton transport is crucial for achieving high conductivity. tue.nl
Exploration of Organic Optoelectronic Materials
The aromatic core of 3,4,5-tris(decyloxy)benzoic acid possesses inherent photoluminescent properties. By modifying the molecular structure, for instance, by introducing different functional groups or by forming complexes with metal ions, it is possible to tune the optical and electronic properties of these materials for applications in organic light-emitting diodes (OLEDs), sensors, and other optoelectronic devices.
While the direct application of 3,4,5-tris(decyloxy)benzoic acid in optoelectronic devices is not widely reported, research on similar benzoic acid derivatives has shown their potential. For example, lanthanide complexes with benzoic acid derivatives have been shown to exhibit strong luminescence, making them suitable for use as emitting materials in OLEDs. nih.gov The efficiency of these materials is often related to the energy transfer from the organic ligand to the metal ion.
Engineering of Nanostructured Materials (e.g., Fibers, Vesicular Structures)
The amphiphilic nature of 3,4,5-tris(decyloxy)benzoic acid, with its hydrophilic carboxylic acid head and hydrophobic decyloxy tails, drives its self-assembly into a variety of nanostructures in solution, such as nanofibers, nanotubes, and vesicles. The morphology of these structures can be controlled by factors such as solvent polarity, temperature, and pH.
These nanostructured materials have potential applications in drug delivery, templating for the synthesis of other materials, and as components in nanocomposites. The hollow structures of nanotubes and vesicles can encapsulate guest molecules, while the high surface area of nanofibers makes them suitable for applications in catalysis and sensing. While specific examples of the controlled self-assembly of 3,4,5-tris(decyloxy)benzoic acid into such structures are not extensively detailed in the available literature, the fundamental principles of amphiphilic self-assembly strongly suggest this possibility.
Design and Fabrication of Dendritic Architectures for Material Applications
3,4,5-Tris(decyloxy)benzoic acid can serve as a fundamental building block, or dendron, for the construction of larger, more complex dendritic architectures. colab.ws Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. nih.govnih.gov They are synthesized in a stepwise manner, either divergently from a central core or convergently from the periphery inwards. nih.gov
The synthesis of dendrons derived from the esters of 3,4,5-tris(tetradecyloxy)benzoic acid, a close analog, has been reported, highlighting the use of these molecules as building blocks for polyester dendrimers. colab.ws The properties of the resulting dendrimers, such as their solubility, viscosity, and reactivity, can be precisely controlled by their size (generation) and the nature of their surface functional groups. These dendritic materials have potential applications in catalysis, drug delivery, and as nanoscale containers.
| Dendrimer Synthesis Approach | Description | Advantages |
| Divergent | Synthesis starts from a central core and proceeds outwards. nih.gov | Can produce high-generation dendrimers. |
| Convergent | Synthesis starts from the periphery and proceeds inwards, with the final step being the attachment of the dendrons to a central core. nih.gov | Allows for greater control over the final structure and purity. |
Research into Responsive and Adaptive Materials Based on Self-Assembly
The self-assembled structures of 3,4,5-tris(decyloxy)benzoic acid can be designed to be responsive to external stimuli, such as pH, temperature, or light. This "smart" behavior is achieved by incorporating responsive functional groups into the molecule or by exploiting the inherent sensitivity of the self-assembly process to environmental changes.
For example, the carboxylic acid group of 3,4,5-tris(decyloxy)benzoic acid is pH-sensitive. At low pH, the carboxylic acid is protonated and can form hydrogen bonds, driving self-assembly. At high pH, the carboxylic acid is deprotonated, leading to electrostatic repulsion that can disrupt the self-assembled structures. This pH-responsiveness could be utilized in applications such as controlled drug release, where a change in pH triggers the disassembly of a nanocarrier and the release of its cargo. Similarly, the self-assembly process can be sensitive to temperature, leading to thermoresponsive materials that change their properties, such as their viscosity or optical characteristics, in response to temperature changes.
Future Research Directions and Outlook for 3,4,5 Tris Decyloxy Benzoic Acid Chemistry
Exploration of Novel Supramolecular Architectures with Tailored Functionality
A significant avenue for future research lies in the rational design of novel supramolecular architectures with precisely controlled functionalities. acs.org While 3,4,5-Tris(decyloxy)benzoic acid and similar molecules are known to form structures like micelles or inverse micelles depending on the solvent, future work can focus on creating more intricate and functional assemblies. nih.gov This can be achieved by chemically modifying the core molecule. For instance, introducing different functional groups at the periphery or the focal point can alter the amphiphilicity and lead to diverse nanostructures such as tubules and nanofibers. acs.orgacs.org
Researchers have demonstrated that subtle changes in the molecular structure of dendritic amphiphiles can lead to significant differences in their self-assembly and surface behavior. nih.govnih.gov For example, modifying the linker between hydrophilic and hydrophobic segments can control the resulting aggregate morphology, leading to structures like multivesicular and multilamellar vesicles. fu-berlin.de Future efforts could explore the synthesis of heteroditopic monomers based on the 3,4,5-Tris(decyloxy)benzoic acid framework, which could then be directed to form complex linear or cross-linked supramolecular polymers through non-covalent interactions. rsc.org The goal is to move beyond simple spherical or columnar structures to create architectures with tailored pores, channels, or recognition sites for specific applications.
Integration into Hybrid Material Systems for Enhanced Properties
The integration of 3,4,5-Tris(decyloxy)benzoic acid into hybrid material systems presents a promising strategy for developing materials with enhanced or entirely new properties. The self-assembling nature of this molecule can be used to template or direct the organization of other components, such as nanoparticles, polymers, or other functional molecules.
One promising direction is the creation of supramolecular polymer gels. nih.govrsc.org By designing derivatives of 3,4,5-Tris(decyloxy)benzoic acid that can interact with polymer chains, it is possible to form hydrogels or organogels. These gels could exhibit interesting properties like self-healing and stimuli-responsiveness, arising from the dynamic and reversible nature of the non-covalent bonds. nih.gov For example, coordination polymers could be formed by introducing metal-ligand interactions, potentially leading to materials with novel photocatalytic or sensing capabilities. rsc.orgresearchgate.net The inherent liquid crystalline properties of benzoic acid derivatives can also be harnessed in these hybrid systems to create materials with combined order and fluidity, which is desirable for applications in displays and sensors. nih.govtandfonline.com
Application of Advanced In-situ Characterization Techniques for Dynamic Self-Assembly Processes
Understanding the kinetic pathways and dynamic nature of self-assembly is crucial for controlling the final structure and properties of materials derived from 3,4,5-Tris(decyloxy)benzoic acid. While techniques like Transmission Electron Microscopy (TEM), Dynamic Light Scattering (DLS), and X-ray Diffraction (XRD) are commonly used to characterize the final assembled structures, they often provide a static picture. tandfonline.comtandfonline.comacs.org
Future research must increasingly employ advanced in-situ characterization techniques to probe the self-assembly process in real-time. Techniques such as time-resolved small-angle X-ray scattering (SAXS) and wide-angle X-ray scattering (WAXS) using synchrotron sources can follow the evolution of nanoscale and molecular-scale order as a function of temperature, concentration, or solvent conditions. Temperature-dependent FTIR spectroscopy has already been used to confirm the persistence of hydrogen-bonded dimers in the liquid crystalline phases of similar benzoic acid derivatives. tandfonline.comtandfonline.com Cryo-TEM is another powerful tool that allows for the visualization of self-assembled structures in their native, hydrated state with high contrast. fu-berlin.de Combining these experimental techniques will provide a more complete understanding of the hierarchical assembly process, from molecular interactions to the final macroscopic material.
Development of More Sophisticated Predictive Models for Structure-Function Relationships
To accelerate the discovery of new materials based on 3,4,5-Tris(decyloxy)benzoic acid, there is a pressing need for more sophisticated predictive models that can accurately correlate molecular structure with supramolecular behavior and material function. While a significant body of experimental data exists, a trial-and-error approach to materials design is often inefficient.
Computational methods, such as Density Functional Theory (DFT), have been successfully used to support experimental findings on the mesomorphic behavior of other benzoic acid derivatives, for instance, by evaluating the stability of hydrogen-bonded dimers. nih.gov Future modeling efforts should aim to develop more comprehensive models that can predict the phase behavior, morphology of self-assembled structures, and resulting material properties. This could involve multiscale modeling approaches that combine quantum mechanical calculations for molecular interactions with coarse-grained simulations to model the large-scale assembly process. Furthermore, the development of pharmacophore or other structure-based models could help in designing molecules with specific recognition or biological functions. nih.gov Such predictive power would enable the in silico design of novel derivatives of 3,4,5-Tris(decyloxy)benzoic acid with targeted functionalities, significantly streamlining the experimental workflow. nih.gov
Design of Next-Generation Responsive and Adaptive Materials for Emerging Technologies
A key outlook for 3,4,5-Tris(decyloxy)benzoic acid chemistry is the design of next-generation "smart" materials that can respond and adapt to external stimuli. The non-covalent interactions that drive the self-assembly of this molecule are often sensitive to changes in the environment, such as temperature, pH, light, or the presence of specific chemical species. nih.gov
By incorporating responsive moieties into the molecular structure, materials can be designed to undergo controlled and reversible changes in their structure and properties. For example, the transformation between different supramolecular morphologies (e.g., spheres to tubules) can be triggered by changing the solvent composition. acs.org Future research could focus on creating systems that respond to more specific triggers. This could involve integrating photoswitchable groups to create light-responsive materials or using host-guest chemistry to design materials that can bind and release guest molecules in a controlled manner. nih.gov These adaptive materials could find applications in a wide range of emerging technologies, including drug delivery, regenerative medicine, environmental remediation, and sustainable energy. rsc.org The ability to create dynamically reconfigurable materials based on the robust self-assembly of 3,4,5-Tris(decyloxy)benzoic acid derivatives opens up a vast design space for future innovation.
Q & A
Q. What are effective synthetic routes for preparing 3,4,5-Tris(decyloxy)benzoic acid?
The compound is synthesized via esterification of 3,4,5-trihydroxybenzoic acid with decyl bromide or decyl alcohol derivatives. A catalytic system using sulfuric acid or p-toluenesulfonic acid facilitates the reaction, followed by purification via column chromatography to isolate the product . Solid-phase synthesis methods, such as Wang resin-based protocols, are also employed, achieving yields up to 66% after crystallization from acetone .
Q. How can the purity and structural integrity of 3,4,5-Tris(decyloxy)benzoic acid be validated?
Analytical techniques include:
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular mass (e.g., observed [M+H]+ at m/z 731.4519 vs. calculated 731.4523) .
- Elemental Analysis : Percent composition matching theoretical values (e.g., C 73.73% vs. calculated 73.94%) .
- NMR Spectroscopy : To verify substitution patterns and alkyl chain integration .
- Melting Point Analysis : Consistency with literature values (e.g., 91°C vs. 92°C in prior studies) .
Q. What solvents and conditions optimize the compound’s stability during storage?
Due to its hydrophobic decyloxy chains, the compound is stable in non-polar solvents (e.g., acetone, hexane) at low temperatures (4°C). Crystalline forms show greater stability than amorphous phases .
Advanced Research Questions
Q. How does the compound’s alkyl chain length influence its self-assembly in supramolecular systems?
The three decyloxy (C10) chains create a balance between hydrophobicity and steric bulk, enabling ordered stacking in liquid crystalline phases or micellar structures. Comparative studies with shorter (e.g., butoxy) or longer (e.g., dodecyloxy) chains reveal that C10 chains enhance thermal stability while maintaining solubility in organic matrices .
Q. Can 3,4,5-Tris(decyloxy)benzoic acid act as a building block for metal-organic frameworks (MOFs)?
While not directly reported, analogous tris-alkoxybenzoic acids (e.g., tris-carboxymethoxy derivatives) form MOFs via coordination with Zn²⁺ or Co²⁺. The decyloxy chains may introduce flexibility, potentially enabling porous frameworks for gas storage or catalysis. Experimental design should include hydrothermal synthesis at 80–120°C with metal salts .
Q. What strategies mitigate side reactions during functionalization of the benzoic acid core?
- Selective Protection : Temporarily block the carboxylic acid group using tert-butyl esters to prevent unwanted acylation .
- Controlled Oxidations : Use mild oxidizing agents (e.g., KMnO₄ in acidic conditions) to modify hydroxyl or formyl groups without degrading alkyl chains .
- Stepwise Substitution : Sequential reactions (e.g., esterification before halogenation) to avoid steric clashes .
Q. How can biological activity (e.g., antimicrobial) be systematically evaluated for derivatives of this compound?
- In Vitro Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution to determine minimum inhibitory concentrations (MICs) .
- Structure-Activity Relationships (SAR) : Modify substituents (e.g., replacing decyloxy with shorter chains) to assess hydrophobicity’s role in membrane disruption .
Methodological Challenges and Solutions
Q. Why do discrepancies arise in reported melting points for this compound?
Variations (e.g., 91°C vs. 92°C) stem from impurities or polymorphic forms. Recrystallization from acetone or ethanol, coupled with slow cooling, ensures reproducible crystalline phases .
Q. How can column chromatography be optimized for purifying this highly hydrophobic compound?
Use silica gel with a non-polar eluent system (e.g., hexane:ethyl acetate 9:1). Gradient elution gradually increases polarity to prevent trailing .
Data Contradictions and Resolution
- Alkyl Chain Length Variants : and describe dodecyloxy (C12) analogs, while the target compound has decyloxy (C10) chains. Researchers must adjust synthetic protocols (e.g., reaction time, temperature) to account for differences in steric bulk and solubility .
- Biological Activity : reports antimicrobial activity for a formyl/hydroxyl derivative but not the parent compound. Functional group engineering is critical for bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
